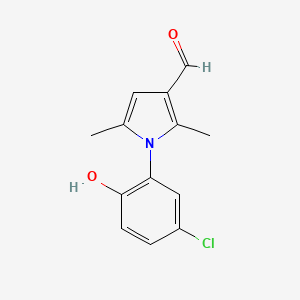

1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

Structural Isomerism

Potential isomers arise from variations in substituent placement:

| Isomer Type | Description |

|---|---|

| Positional isomers | Chlorine or hydroxyl groups on alternate phenyl positions (e.g., 4-chloro-2-hydroxyphenyl). |

| Pyrrole ring isomers | Methyl groups at positions 3 and 4 instead of 2 and 5. |

Tautomeric Considerations

The compound exhibits limited tautomerism due to:

- Aromatic stabilization : The pyrrole ring’s conjugated π-system resists keto-enol shifts.

- Aldehyde group : Lacks α-hydrogens, preventing enolization. However, the hydroxyl group on the phenyl ring may participate in intramolecular hydrogen bonding with the aldehyde, influencing reactivity.

Tables

Table 1: Molecular Formula Breakdown

| Component | Count | Contribution to Molecular Weight |

|---|---|---|

| Carbon (C) | 13 | 156.17 g/mol |

| Hydrogen (H) | 12 | 12.12 g/mol |

| Chlorine (Cl) | 1 | 35.45 g/mol |

| Nitrogen (N) | 1 | 14.01 g/mol |

| Oxygen (O) | 2 | 32.00 g/mol |

Properties

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-8-5-10(7-16)9(2)15(8)12-6-11(14)3-4-13(12)17/h3-7,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKPIFYLZREXEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Chloro-Hydroxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a chloro-hydroxyphenyl group. This can be achieved using a Friedel-Crafts acylation reaction.

Formylation: The final step is the formylation of the pyrrole ring to introduce the carbaldehyde group. This can be done using the Vilsmeier-Haack reaction, where the pyrrole reacts with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of pyrrole, including 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibit significant antioxidant activity. In studies measuring reducing power and scavenging capabilities against free radicals, compounds with similar structures demonstrated high efficacy in neutralizing oxidative stress markers. For instance, the presence of a carboxylic moiety in related derivatives enhanced their antioxidant properties significantly .

Anticancer Activity

The compound's anticancer potential has been evaluated in various cell lines. Notably, derivatives with structural modifications were tested against A549 human lung cancer cells. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics like cisplatin. The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the pyrrole ring can enhance anticancer efficacy .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications as well. It was evaluated against several Gram-positive bacteria and fungi, demonstrating varying degrees of activity. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors such as 2-amino phenols and appropriate carbonyl compounds. The synthetic pathways often yield a variety of derivatives that can be screened for enhanced biological activities.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the applications of this compound:

- Antioxidant Efficacy Study : A study assessed the antioxidant capacity of various pyrrole derivatives using DPPH radical scavenging assays. The findings indicated that modifications to the hydroxyl group significantly improved antioxidant properties .

- Cancer Treatment Investigation : In vitro studies on lung cancer cells showed that specific derivatives of the compound induced apoptosis at lower concentrations than conventional drugs, suggesting a promising avenue for cancer therapy .

- Antimicrobial Testing : A comprehensive screening against multidrug-resistant bacterial strains demonstrated that certain derivatives had MICs below clinically relevant thresholds, indicating potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro-hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a) 1-(5-Chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 428466-65-3)

- Structure : The hydroxyl group in the target compound is replaced with a methyl group at the 2-position of the phenyl ring.

- Molecular Formula: C₁₄H₁₄ClNO

- Molecular Weight : 247.72 g/mol .

b) 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Structure : The hydroxyl group is at the meta (3-) position on the phenyl ring.

- Molecular Formula: C₁₃H₁₃NO₂

- Molecular Weight : 215.25 g/mol .

- Impact : The meta-hydroxyl configuration disrupts intramolecular hydrogen bonding observed in the ortho-substituted target compound, possibly affecting conformational stability and intermolecular interactions.

c) 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 872136-15-7)

- Structure : A bulky isopropyl group replaces the chlorine and hydroxyl substituents at the para position.

- Molecular Formula: C₁₆H₁₉NO

- Molecular Weight : 241.33 g/mol .

- Impact : The isopropyl group increases hydrophobicity and steric hindrance, which may influence binding affinity in biological or catalytic applications.

Core Heterocycle Variations

a) N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 3, )

- Structure : A hydrazide derivative with a gallic acid backbone and a 5-chloro-2-hydroxyphenyl substituent.

b) (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one ()

- Structure: An enone (α,β-unsaturated ketone) with the same 5-chloro-2-hydroxyphenyl group.

- Impact: The conjugated system in the enone may confer UV absorption properties and antimicrobial activity, as noted in related studies .

Molecular Weight and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | Not explicitly provided | ~245 (estimated) | 5-Cl, 2-OH, pyrrole-CHO |

| 1-(5-Chloro-2-methylphenyl)-analog | C₁₄H₁₄ClNO | 247.72 | 5-Cl, 2-CH₃ |

| 1-(3-Hydroxy-phenyl)-analog | C₁₃H₁₃NO₂ | 215.25 | 3-OH |

| 1-(4-Isopropylphenyl)-analog | C₁₆H₁₉NO | 241.33 | 4-isopropyl |

Notes:

- The target compound’s chlorine and hydroxyl groups likely enhance electron-withdrawing effects and hydrogen-bonding capacity compared to methyl or isopropyl substituents.

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the synthesis, biological activity, and therapeutic potential of this specific compound.

The molecular formula of this compound is C13H12ClNO. It features a chloro-substituted phenolic group and a dimethylpyrrole structure, which contribute to its biological activity.

Antibacterial Activity

Recent studies have shown that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related pyrrole compounds range from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antibacterial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

| This compound | TBD |

Anticancer Activity

Pyrrole derivatives have also shown promising anticancer properties. Studies indicate that certain pyrrole compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar structures have demonstrated significant antiproliferative effects in several cancer cell lines .

Table 2: Anticancer Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | HeLa | 15 |

| Compound D | MCF-7 | 10 |

| This compound | TBD |

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Pyrrole compounds can act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A recent study explored the synthesis and biological evaluation of several pyrrole derivatives, including this compound. The research indicated that modifications to the pyrrole ring could enhance biological activity, making it a viable candidate for further pharmacological development .

Q & A

Basic: What are the recommended synthetic routes for 1-(5-chloro-2-hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A literature-based approach involves reacting a halogenated precursor (e.g., 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde) with phenolic derivatives under basic conditions (e.g., K₂CO₃) to introduce the 2-hydroxyphenyl group . Optimization includes:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF or acetone enhance nucleophilicity.

- Catalyst use : Base-assisted cyclization (e.g., NaOH/EtOH) improves yields for pyrrole ring formation .

Monitor progress via TLC (Rf ~0.3 in hexane/ethyl acetate) and characterize intermediates using FT-IR (aldehyde C=O stretch ~1700 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- FT-IR : Expect peaks for aldehyde (C=O stretch at ~1680–1700 cm⁻¹), hydroxyl (O–H stretch at ~3200–3500 cm⁻¹), and aromatic C–Cl (~750–800 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include:

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₄H₁₃ClNO₂ (e.g., m/z 262.0634) .

Advanced: How can researchers resolve contradictions in NMR or mass spectrometry data when analyzing derivatives?

Methodological Answer:

- NMR discrepancies : Use 2D techniques (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of methyl groups to aromatic protons .

- Mass spectrometry anomalies : Check for isotopic patterns (e.g., chlorine’s M+2 peak). Use high-resolution data (HRMS) to distinguish isobaric ions, especially in derivatives with similar masses .

- Quantitative analysis : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Advanced: What strategies enhance the stability or bioactivity of the carbaldehyde group in this compound?

Methodological Answer:

- Stability : Protect the aldehyde during synthesis using acetal formation (e.g., ethylene glycol) to prevent oxidation. Store under inert atmosphere at –20°C .

- Bioactivity modulation : Convert the aldehyde to hydrazones or Schiff bases via condensation with amines/hydrazines. For example, hydrazone derivatives of pyrrole carbaldehydes show improved antibacterial activity .

Basic: What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antioxidant testing : DPPH radical scavenging assays to assess phenolic hydroxyl group activity .

Advanced: How can X-ray crystallography confirm molecular structure and intermolecular interactions?

Methodological Answer:

- Crystal growth : Use slow evaporation from ethanol/acetone to obtain single crystals. Ensure purity >95% via recrystallization .

- Data collection : Measure at 298 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve disorder using SHELXL refinement .

- Key interactions : Identify hydrogen bonds (e.g., aldehyde O–H∙∙∙N with pyrrole) and π-π stacking between aromatic rings .

Advanced: What challenges arise in achieving regioselectivity during pyrrole substitution, and how are they addressed?

Methodological Answer:

- Challenge : Competing substitution at C-3 vs. C-4 positions due to electron-rich pyrrole rings.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.